3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid
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Overview
Description
3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methylsulfanyl group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 6-(methylsulfanyl)pyridine-2-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
- 3-Chloro-2-pyridinecarboxylic acid
- 6-Methylsulfanyl-2-pyridinecarboxylic acid
- 3-Chloro-6-methylpyridine-2-carboxylic acid
Comparison: Compared to similar compounds, 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1183628-42-3 |
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Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
3-chloro-6-methylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
KCNDVIJSOUSNTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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